1,3-Benzodioxolyl-N-ethylbutanamine
Overview
Description
1,3-Benzodioxolyl-N-ethylbutanamine, also known as Ethylbenzodioxolylbutanamine (EBDB; Ethyl-J), is a lesser-known entactogen, stimulant, and psychedelic . It is the N-ethyl analogue of benzodioxylbutanamine (BDB; “J”), and also the α-ethyl analogue of methylenedioxyethylamphetamine (MDEA; “Eve”) .
Synthesis Analysis
EBDB was first synthesized by Alexander Shulgin . The minimum dosage consumed was 90 mg, and the duration is unknown . At higher doses of several hundred milligrams, it produces euphoric effects similar to those of methylbenzodioxylbutanamine (MBDB; “Eden”, “Methyl-J”), although milder and shorter-lasting .Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxolyl-N-ethylbutanamine is C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .Physical And Chemical Properties Analysis
The chemical formula of 1,3-Benzodioxolyl-N-ethylbutanamine is C13H19NO2 . It has a molar mass of 221.300 g·mol−1 . The melting point is between 176 to 177 °C (349 to 351 °F; 449 to 450 K) .Scientific Research Applications
Psychopharmacological Properties : A study by Nichols et al. (1986) suggests that 1-(1,3-Benzodioxol-5-yl)-2-butanamine and its analogs may represent a new pharmacological class with potential value in facilitating psychotherapy. The study indicates a novel psychoactive effect, distinct from hallucinogenic effects, suggesting potential use as 'entactogens' (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
Toxicokinetics : Kraemer and Maurer (2002) reviewed the metabolism and toxicokinetic data of various amphetamines and their derivatives, including BDB. The study focused on the identification of metabolites and the role of cytochrome P450 isoenzyme-dependent metabolism, important for toxicologic assessment and interpretation in forensic cases (Kraemer & Maurer, 2002).
Neurotransmitter Release : Johnson, Hoffman, and Nichols (1986) investigated the effects of BDB and related compounds on serotonin and dopamine release in rat brain slices. They found significant differences in the ability of these compounds to release neurotransmitters, which could correlate with their subjective effects in humans (Johnson, Hoffman, & Nichols, 1986).
Endothelin Receptor Antagonists : Research by Tasker et al. (1997) explored compounds containing 1,3-Benzodioxol-5-yl, like BDB, for their potential as endothelin receptor antagonists. This study highlights the significance of the benzodioxole group in developing potent antagonists with potential therapeutic applications (Tasker et al., 1997).
Metabolism by Cytochrome P450 Isozymes : Meyer, Peters, and Maurer (2009) conducted a study on the metabolism of BDB enantiomers, focusing on the role of human cytochrome P450 isozymes. Understanding the metabolic pathways of such compounds is crucial for drug development and forensic toxicology (Meyer, Peters, & Maurer, 2009).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-ethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-11(14-4-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZPKSQJPVUWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436778 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxolyl-N-ethylbutanamine | |
CAS RN |
167394-39-0 | |
Record name | N,α-Diethyl-1,3-benzodioxole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167394-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxolyl-N-ethylbutanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167394390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL-J | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y22MYG54G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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